N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)aniline with thiophene-2-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The phenyl and thiophene rings may also contribute to the compound’s overall activity by facilitating binding to hydrophobic pockets in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-morpholin-4-yl-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide is unique due to the presence of both a morpholine ring and a thiophene ring, which are not commonly found together in a single molecule. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(13-16-2-1-11-24-16)19-15-5-3-14(4-6-15)12-18(22)20-7-9-23-10-8-20/h1-6,11H,7-10,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASSCEXPFXHWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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